

synthesis of ciprofloxacin from 6-fluoroquinoline-2-carboxylic acid

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Compound of Interest

Compound Name: 6-Fluoroquinoline-2-carboxylic acid

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Application Notes and Protocols for the Synthesis of Ciprofloxacin

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used for the treatment of various bacterial infections.^{[1][2]} It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.^[3] This document provides a detailed protocol for the synthesis of Ciprofloxacin, focusing on a common and well-established industrial manufacturing process.

While the inquiry specified the synthesis from **6-fluoroquinoline-2-carboxylic acid**, a review of established synthetic routes indicates that this is not a common or reported starting material for the synthesis of Ciprofloxacin. The core structure of Ciprofloxacin features a quinoline-3-carboxylic acid moiety. The conversion from a 2-carboxylic acid to a 3-carboxylic acid derivative would require a complex and likely inefficient series of reactions. Therefore, for practical application in a research and drug development setting, this document outlines a widely adopted synthetic pathway commencing from a substituted benzoyl chloride. This multi-step synthesis involves the construction of the quinolone ring system, followed by the introduction of the piperazine substituent.

Overall Synthetic Scheme

The synthesis of Ciprofloxacin can be achieved through a multi-step process, which is outlined below. This pathway involves the initial formation of an enamine, followed by cyclization to form the core quinolone structure, and finally, a nucleophilic substitution to introduce the piperazine moiety.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of Ciprofloxacin.

Step	Reaction	Starting Material	Product	Typical Yield (%)
1	One-Pot Acylation, Enamine Formation, and Cyclization	3-dimethylamino-acrylic acid methyl ester and 2,4-dichloro-5-fluoro benzoyl chloride	Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate	65%
2	Nucleophilic Substitution	Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate	Ciprofloxacin	High

Experimental Protocols

Protocol 1: One-Pot Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol details a one-pot synthesis which includes acylation, enamine formation, and cyclization to yield the key quinoline intermediate.^[4]

Materials:

- 3-dimethylamino-acrylic acid methyl ester
- Toluene
- Triethylamine
- 2,4-dichloro-5-fluoro benzoyl chloride
- Cyclopropylamine
- Potassium carbonate
- N,N-dimethylformamide (DMF)
- Ice water
- Hexane

Procedure:

- Acylation: In a suitable reaction vessel, dissolve 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (400 ml). Add triethylamine (66.5 g, 0.65 mol) to the solution at 10-15°C over a period of 15 minutes. After stirring for an additional 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes. Stir the mixture for another 10 minutes at room temperature.
- Enamine Formation: Gradually increase the temperature of the reaction mixture to 80-85°C and maintain this temperature for 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Cyclization: After the reaction is complete, cool the mixture to room temperature. Add cyclopropylamine (33.0 g, 0.57 mol) and stir for 1 hour.
- Ring Closure: Add potassium carbonate (66.0 g, 0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) to the mixture at room temperature and stir for 10 minutes.
- Heating and Isolation: Increase the temperature to 120-125°C, collecting the toluene that distills off at 110-115°C. Continue stirring at this temperature for 4 hours, monitoring the

reaction by TLC. Once complete, cool the reaction mass to 35-40°C and quench by pouring it into ice water (2.0 L). Stir at room temperature for 1.5 hours.

- Purification: Filter the resulting solid and wash it with water (200 ml) and hexane (500 ml) to obtain methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The typical yield is around 85.0 g (65%).

Protocol 2: Synthesis of Ciprofloxacin via Nucleophilic Substitution

This protocol describes the final step in the synthesis of Ciprofloxacin, where the chloro group at the 7-position of the quinoline ring is substituted with piperazine.[\[4\]](#)

Materials:

- Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Dimethyl sulfoxide (DMSO)
- Piperazine
- 4 N HCl
- Water
- Acetone

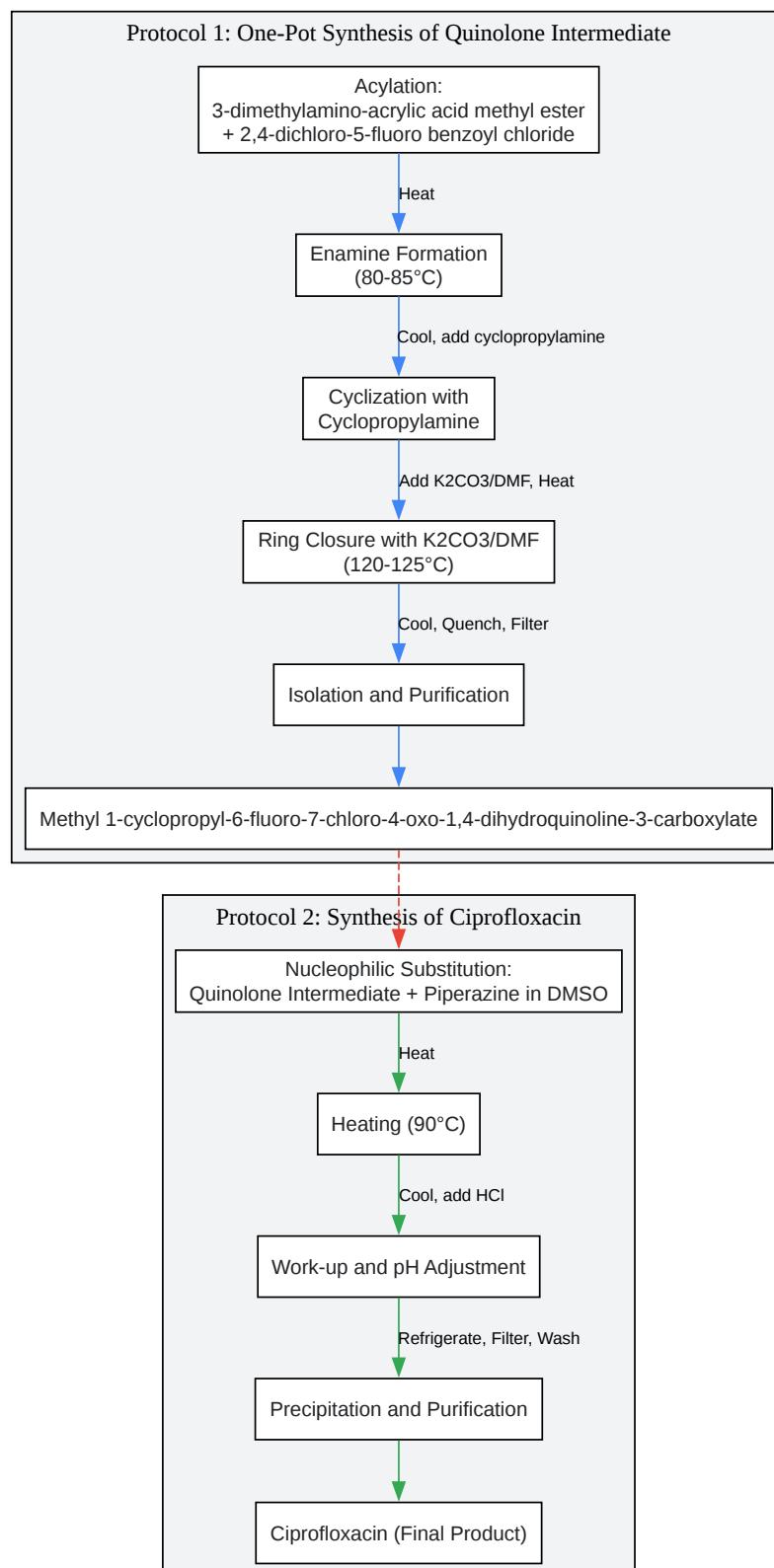
Procedure:

- Nucleophilic Substitution: Dissolve the methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate (3.77 mmol) in dimethyl sulfoxide (DMSO) (30 mL) in a round-bottom flask.
- Addition of Piperazine: Add piperazine (15 mmol) to the mixture and heat to 90°C. Monitor the reaction's progress by High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the starting material has been completely consumed, cool the reaction mixture to room temperature.

- pH Adjustment and Precipitation: Adjust the pH of the mixture to 7 by adding 4 N HCl. Allow the Ciprofloxacin to precipitate by storing the mixture in a refrigerator at 4°C.
- Isolation and Purification: Filter the precipitated solid, wash it three times with water and then three times with acetone. Dry the solid to obtain the final Ciprofloxacin product.

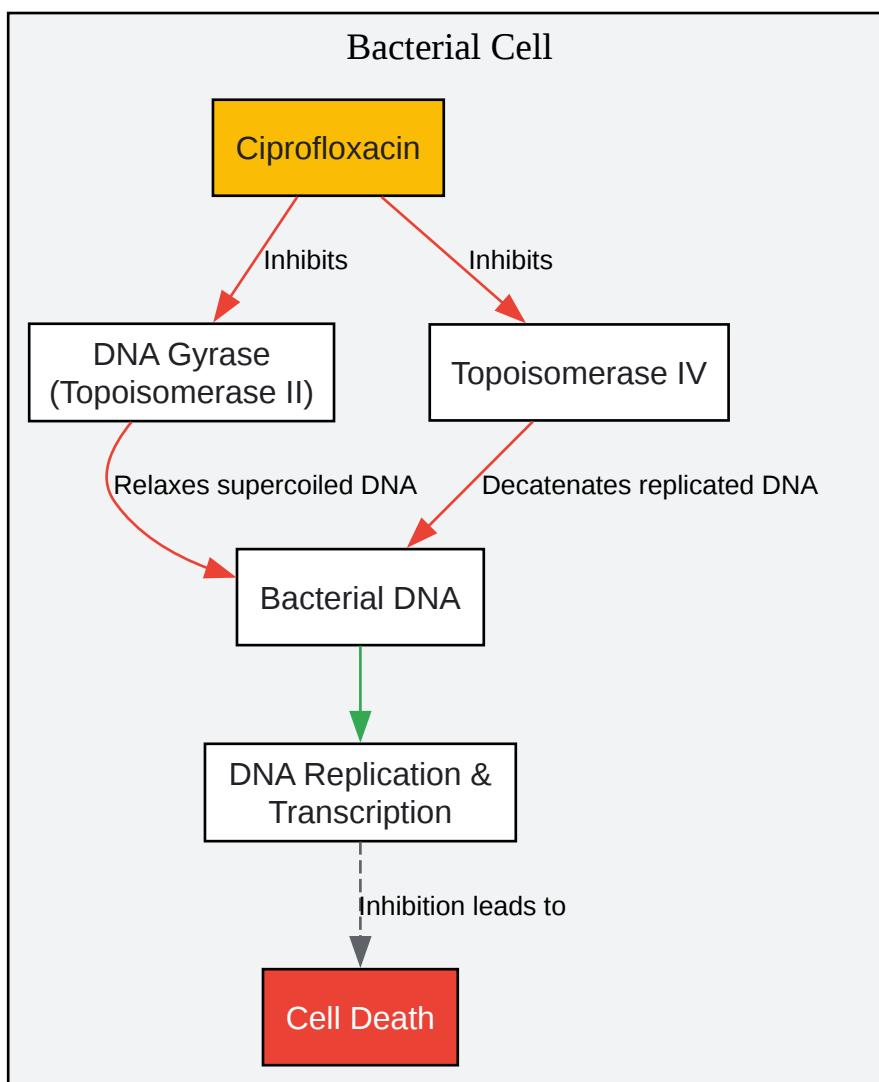
Visualizations

Experimental Workflow for Ciprofloxacin Synthesis

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Caption: A schematic of the two-stage synthesis of Ciprofloxacin.

Mechanism of Action of Ciprofloxacin



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Caption: Ciprofloxacin's mechanism of inhibiting bacterial DNA synthesis.

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